molecular formula C18H15N5OS B2611420 N-(4-methyl-1,3-thiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide CAS No. 1105215-50-6

N-(4-methyl-1,3-thiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide

Katalognummer: B2611420
CAS-Nummer: 1105215-50-6
Molekulargewicht: 349.41
InChI-Schlüssel: RNVJNJXUAVOVJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methyl-1,3-thiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide is a heterocyclic compound featuring a 4-methylthiazole core linked via an acetamide bridge to a benzodiazolyl-pyridinyl moiety. This structure combines aromatic and heterocyclic elements, which are common in pharmacologically active agents. The 4-methylthiazole moiety adds steric and electronic complexity, which can modulate pharmacokinetic profiles .

Eigenschaften

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(2-pyridin-4-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-12-11-25-18(20-12)22-16(24)10-23-15-5-3-2-4-14(15)21-17(23)13-6-8-19-9-7-13/h2-9,11H,10H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVJNJXUAVOVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-methyl-1,3-thiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a benzodiazole moiety, and a pyridine ring. This structural diversity contributes to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₁₇H₁₉N₃OS
Molecular Weight315 Da
LogP2.43
Polar Surface Area (Ų)55
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

1. Monoamine Oxidase Inhibition

One of the primary mechanisms through which this compound exhibits biological activity is by inhibiting monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and neuroprotection .

2. Antioxidant Activity

Compounds containing thiazole and benzodiazole rings have been reported to possess antioxidant properties. These properties can help mitigate oxidative stress in various biological systems, potentially leading to neuroprotective effects .

Pharmacological Activities

Research has identified several pharmacological activities associated with N-(4-methyl-1,3-thiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide:

Antidepressant Effects

Studies suggest that MAO inhibitors can exhibit antidepressant-like effects in animal models. The compound's ability to inhibit MAO-A and MAO-B suggests potential use in treating depression .

Neuroprotective Effects

The antioxidant properties may contribute to neuroprotection, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Anti-inflammatory Properties

Preliminary studies indicate that compounds with similar structures may possess anti-inflammatory activities, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: MAO Inhibition

In a study conducted on various thiazole derivatives, compounds similar to N-(4-methyl-1,3-thiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide were synthesized and evaluated for MAO inhibitory activity. The most potent derivatives showed IC₅₀ values in the low micromolar range, indicating strong inhibition .

Case Study 2: Neuroprotective Effects

Another study assessed the neuroprotective effects of thiazole-containing compounds in models of oxidative stress-induced neuronal injury. The results demonstrated significant protection against cell death and reduced markers of oxidative stress .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thiazole and benzodiazole compounds exhibit notable antimicrobial activity. For instance, related compounds have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial activity is often assessed using methods such as the disc diffusion method or broth microdilution assays.

Anticancer Activity

The anticancer potential of N-(4-methyl-1,3-thiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide has been explored in several studies. For example, compounds with similar structures have shown efficacy against estrogen receptor-positive breast cancer cell lines (MCF7) using assays like Sulforhodamine B (SRB) to evaluate cell viability and proliferation. Molecular docking studies have also been employed to understand the binding interactions with cancer-related targets.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, there is evidence suggesting that thiazole-containing compounds can exhibit anti-inflammatory effects. These effects can be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Evaluation

In a study published in a peer-reviewed journal, derivatives of thiazole were synthesized and evaluated for their antimicrobial activity against various pathogens. The results indicated that certain derivatives possessed significant inhibitory effects on bacterial growth, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Screening

Another research effort focused on synthesizing thiazole-benzodiazole hybrids and evaluating their anticancer properties. The study found that specific compounds demonstrated potent cytotoxicity against cancer cell lines, with some exhibiting selectivity towards cancerous cells over normal cells .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The target compound ’s pyridin-4-yl-benzodiazole system distinguishes it from analogs with triazole (e.g., 9a) or sulfonyl (e.g., CAS 702650-00-8) linkers, which may alter binding affinity and metabolic stability .

Substituent Effects on Physicochemical Properties

Pyridine Positional Isomerism

  • 2-(4-methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide () features a pyridin-3-yl substituent instead of pyridin-4-yl. This positional isomerism could influence dipole moments and intermolecular interactions, affecting solubility and target binding .

Aryl Group Variations

  • Compounds 9b–9e () substitute the thiazole with fluorophenyl, bromophenyl, methylphenyl, or methoxyphenyl groups. These substitutions impact lipophilicity (e.g., bromophenyl increases molecular weight and logP) and steric bulk, which may correlate with differences in melting points and crystallinity observed in .

Pharmacological Profiles

  • Benzothiazole derivatives () with triazole or imidazole linkers exhibit anticonvulsant activity, suggesting that the thiazole-acetamide scaffold is pharmacologically relevant .
  • BG14269 () and CAS 702650-00-8 () lack benzodiazole moieties but retain the thiazole-acetamide core, highlighting the scaffold’s versatility in drug design .

Q & A

Basic: What synthetic routes are recommended for this compound, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the benzodiazole core via condensation of substituted phenylenediamine derivatives with aldehydes or ketones under acidic conditions.
  • Step 2: Introduction of the pyridinyl group through coupling reactions, such as Suzuki-Miyaura cross-coupling, using palladium catalysts .
  • Step 3: Acetamide linkage via nucleophilic substitution or amide bond formation between the thiazole-amine and activated carboxylic acid intermediates.

Characterization methods include:

  • ¹H/¹³C NMR for structural elucidation of intermediates (e.g., confirming benzodiazole proton environments at δ 7.2–8.5 ppm) .
  • IR spectroscopy to validate functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
  • Elemental analysis (C, H, N) to confirm purity (>95% required for biological assays) .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?

Answer:

  • ¹H NMR: Identifies aromatic protons in benzodiazole (δ 7.3–8.1 ppm) and pyridinyl (δ 8.5–9.0 ppm) moieties. Spin-spin coupling in the thiazole ring (δ 6.8–7.2 ppm) confirms substitution patterns .
  • ¹³C NMR: Resolves carbonyl carbons (δ ~170 ppm for acetamide) and heterocyclic carbons (e.g., δ 150–160 ppm for pyridinyl C=N) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced: How can computational methods optimize synthesis and predict bioactivity?

Answer:

  • Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states to identify optimal solvents/catalysts, reducing trial-and-error (e.g., acetone/K₂CO₃ for acetamide coupling) .
  • Molecular Docking: Software like AutoDock Vina predicts binding affinities to targets (e.g., kinases or acetylcholinesterase). For example, pyridinyl groups enhance π-π stacking in active sites .
  • PASS Program: Predicts biological potential (e.g., antimicrobial or antitumor activity) based on structural fingerprints, guiding experimental prioritization .

Advanced: How do structural modifications (e.g., substituent changes) affect target binding and activity?

Answer:

  • Case Study: Replacing the 4-methylthiazole with a 4-fluorophenylthiazole (as in derivative 9b ) increased acetylcholinesterase inhibition (IC₅₀ from 12 µM to 8 µM) due to enhanced hydrophobic interactions .
  • Key Factors:
    • Electron-withdrawing groups (e.g., -Br in 9c ) improve metabolic stability but may reduce solubility.
    • Pyridinyl position : Para-substitution (vs. meta) optimizes hydrogen bonding with catalytic residues .
  • Validation: Use comparative molecular field analysis (CoMFA) to map steric/electronic effects .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Assay Variability: Normalize data using positive controls (e.g., donepezil for acetylcholinesterase assays) and standardize cell lines (e.g., SH-SY5Y for neurotoxicity studies) .
  • Structural Confounders: Compare analogs (e.g., 9a vs. 9d ) to isolate substituent effects. For example, 4-methylphenylthiazole (9d ) showed lower cytotoxicity than 4-bromophenyl (9c ) in MTT assays .
  • Dose-Response Curves: Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values, ensuring statistical significance (p<0.05 via ANOVA) .

Methodological: How to design derivatives for improved pharmacokinetic properties?

Answer:

  • Lipinski’s Rule Compliance: Ensure molecular weight <500 Da and LogP <5. Introduce polar groups (e.g., -OH or -OMe) to reduce LogP .
  • Prodrug Strategies: Mask acetamide as ester prodrugs (e.g., ethyl ester) to enhance oral bioavailability .
  • In Silico ADMET: Tools like SwissADME predict permeability (e.g., Caco-2 cell models) and cytochrome P450 interactions .

Advanced: What are best practices for ensuring reproducibility in synthesis?

Answer:

  • Reaction Monitoring: Use TLC/HPLC to track intermediate formation (e.g., Rf = 0.5 in ethyl acetate/hexane 3:7) .
  • Purification: Employ column chromatography (silica gel, 60–120 mesh) with gradient elution. For challenging separations, use preparative HPLC (C18 column, acetonitrile/water) .
  • Batch Consistency: Document solvent purity (e.g., anhydrous DMF stored over molecular sieves) and catalyst lot numbers .

Data Analysis: What statistical methods interpret bioactivity data robustly?

Answer:

  • Dose-Response Analysis: Fit data to Hill equation (variable slope) using least-squares regression. Report 95% confidence intervals .
  • Cluster Analysis: Group analogs by activity profiles (e.g., hierarchical clustering in R) to identify SAR trends .
  • Meta-Analysis: Use RevMan to pool data from multiple studies, assessing heterogeneity via I² statistics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.